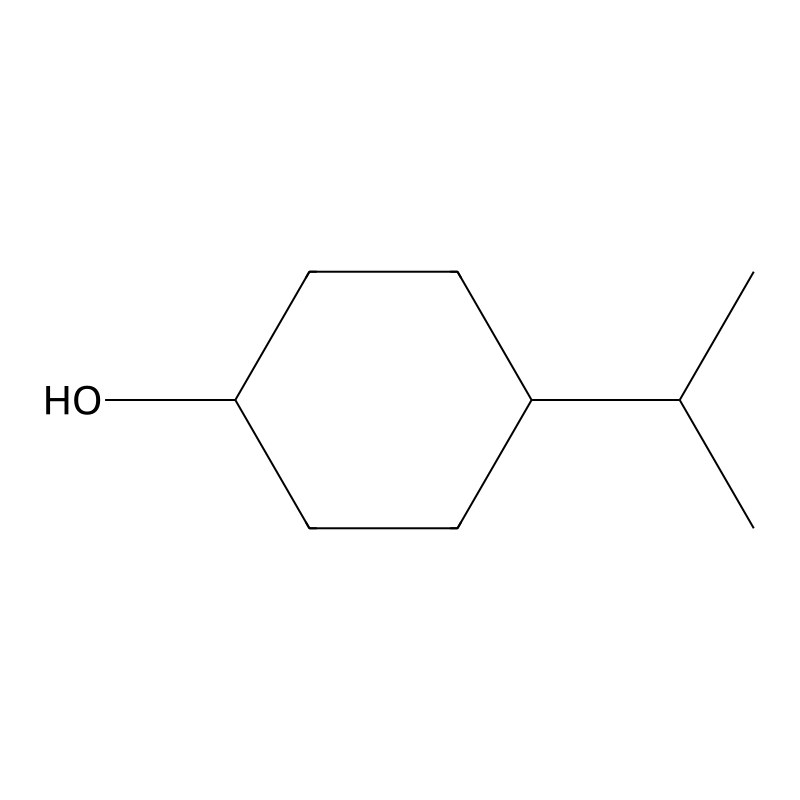4-Isopropylcyclohexanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Analgesic Effects:
Research suggests that 4-Isopropylcyclohexanol, a compound found naturally in Zingiber mioga (also known as Japanese ginger or mioga ginger), might possess analgesic or pain-relieving properties. Studies have shown that it can inhibit the activity of specific channels involved in pain perception, including transient receptor potential cation channel subfamily V member 1 (TRPV1) and transient receptor potential cation channel subfamily A member 1 (TRPA1) channels, and anoctamin 1 (ANO1). This inhibition could potentially contribute to reducing pain sensations.
Use as a Precursor:
-Isopropylcyclohexanol serves as a precursor in the synthesis of various other chemicals used in scientific research. These include:
- 4-Isopropylcyclohexanone oxime: This intermediate is used in the production of dihydroindol-2-ones, which are studied as potential ligands for the nociceptin receptor, a receptor involved in pain perception [].
- Beta-alanine derivatives: These derivatives are being investigated as potential orally available glucagon receptor antagonists, which could be useful in treating type 2 diabetes [].
4-Isopropylcyclohexanol is a colorless liquid organic compound with the molecular formula and a CAS number of 4621-04-9. It has a molecular weight of approximately 142.24 g/mol and exhibits a boiling point of around 203.1 °C and a melting point estimated at 36.9 °C . This compound is characterized by its cyclohexane ring substituted with an isopropyl group at the fourth carbon position, which contributes to its unique properties and reactivity. The compound is noted for having a pleasant scent, reminiscent of rose and clove, making it suitable for use in fragrances and flavoring agents in the cosmetic and food industries .
The primary chemical reaction involving 4-Isopropylcyclohexanol is its formation through the hydrogenation of 4-isopropylphenol. This transformation can be catalyzed using various metal catalysts, including ruthenium on carbon supports. Studies have shown that hydrogenation reactions conducted in supercritical carbon dioxide yield higher amounts of cis-4-isopropylcyclohexanol compared to traditional solvents like 2-propanol, with reduced byproducts . The reaction conditions typically involve elevated pressures (1.0 to 5.0 MPa) and temperatures ranging from 50 °C to 150 °C .
Research indicates that 4-Isopropylcyclohexanol possesses significant biological activity, particularly as an analgesic agent. It has been shown to inhibit action potential generation in sensory neurons, thereby reducing pain-related behaviors in animal models . The compound affects ion channels such as TRPV1 and TRPA1, suggesting a mechanism involving modulation of channel gating rather than direct blockage of the channel pore . Its structure allows for interaction with these channels, influencing their activity and providing potential therapeutic applications in pain management.
4-Isopropylcyclohexanol can be synthesized primarily through catalytic hydrogenation of 4-isopropylphenol. The process involves:
- Preparation: Using a high-pressure reactor, 4-isopropylphenol is dissolved in a suitable solvent (e.g., ethanol or tetrahydrofuran).
- Catalyst Introduction: A catalyst such as ruthenium on carbon is added.
- Gas Replacement: The reactor is purged with nitrogen followed by hydrogen to remove air.
- Hydrogenation Reaction: The reaction is conducted under controlled pressure (1.0-5.0 MPa) and temperature (50-150 °C) until the desired product is formed .
This method is noted for its efficiency, high conversion rates, and safety due to lower operational requirements compared to other methods.
4-Isopropylcyclohexanol finds applications across various industries, including:
- Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.
- Flavoring Agents: It can be incorporated into food products for flavor enhancement.
- Chemical Intermediate: Utilized in the synthesis of other organic compounds due to its reactive hydroxyl group.
Studies on the interactions of 4-Isopropylcyclohexanol with ion channels have demonstrated its ability to modulate channel activity significantly. Specifically, it has been shown to inhibit currents in cation channels (like TRPV1) and anion channels (such as ANO1), indicating its broad pharmacological potential . The compound's influence on ion channel gating suggests that it could be further explored for therapeutic uses in neurology and pain management.
Several compounds share structural similarities with 4-Isopropylcyclohexanol, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclohexanol | Simple cyclohexane alcohol | Lacks substituents that enhance biological activity |
| 3-Methylcyclohexanol | Methyl group at the third position | Different stereochemistry affecting properties |
| 1-Isopropyl-4-methylcyclohexane | Isopropyl and methyl substitutions | May exhibit different interaction profiles with ion channels |
| 2-Isopropylcyclohexanol | Isopropyl group at the second position | Potentially different biological effects due to position |
Each of these compounds presents unique properties derived from their specific structures, but 4-Isopropylcyclohexanol stands out due to its significant biological activity and specific applications in fragrance and flavoring industries.
XLogP3
UNII
GHS Hazard Statements
H318 (97.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Other CAS
22900-08-9
4621-04-9








